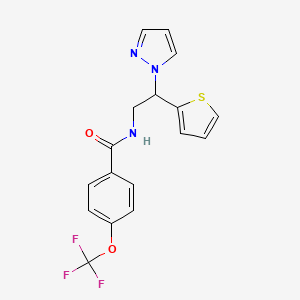
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 381.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
- Synthesis of Heterocyclic Compounds : The compound under investigation can be utilized in the synthesis of a variety of heterocyclic compounds, as demonstrated by the creation of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. These findings indicate its potential as a versatile reagent in heterocyclic chemistry (Mohareb et al., 2004).
Anti-Inflammatory and Anticancer Applications
- Celecoxib Derivatives Synthesis : The synthesis of novel derivatives of celecoxib, which have applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV treatments, showcases the compound's relevance in pharmaceutical research. This emphasizes its potential in the development of therapeutic agents (Küçükgüzel et al., 2013).
Mechanistic Studies in Organic Chemistry
- Investigation of Reaction Mechanisms : Studies involving reactions of related compounds provide insights into complex reaction mechanisms, such as ANRORC rearrangement and N-formylation, crucial for understanding organic synthesis processes (Ledenyova et al., 2018).
Antitumor Agent Synthesis
- Synthesis of Anti-Tumor Agents : The compound's derivatives have been synthesized and evaluated for their anti-tumor activities, especially against hepatocellular carcinoma (HepG2) cell lines. This highlights its potential in cancer treatment research (Gomha et al., 2016).
Antiviral Research
- Antiviral Activity Studies : The synthesis of benzamide-based 5-aminopyrazoles and related compounds has been studied for their potential anti-influenza A virus activities. Such research is pivotal in the development of new antiviral drugs (Hebishy et al., 2020).
Advanced Material Synthesis
- Synthesis of Novel Compounds for Materials Science : The synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives demonstrates its application in creating novel materials, potentially useful in various industrial applications (Liu et al., 2014).
Structural and Spectral Characterization
- Characterization and Structural Analysis : The compound's derivatives have been characterized and analyzed using techniques like X-ray diffraction, providing valuable information for chemical and material science research (Kumara et al., 2018).
Antimicrobial and Antituberculosis Studies
- Building Block in Synthesis for Antimicrobial Compounds : The compound serves as a precursor in synthesizing various heterocyclic compounds with antimicrobial properties, essential in addressing microbial resistance challenges (Elmagd et al., 2017).
Tuberculosis Treatment Research
- Design and Synthesis of Tuberculosis GyrB Inhibitors : The compound's derivatives have been utilized in designing and synthesizing new inhibitors targeting Mycobacterium tuberculosis, showing potential in tuberculosis treatment research (Jeankumar et al., 2013).
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)25-13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-26-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFJQPUPUVUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

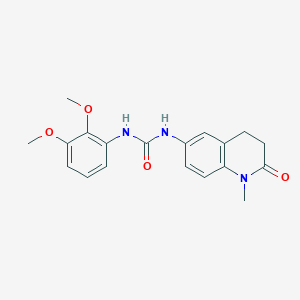
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)
![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B2707114.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2707116.png)
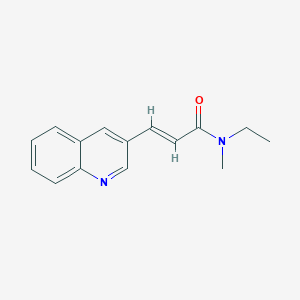
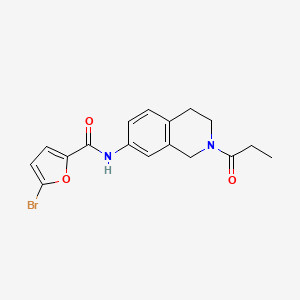
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2707123.png)
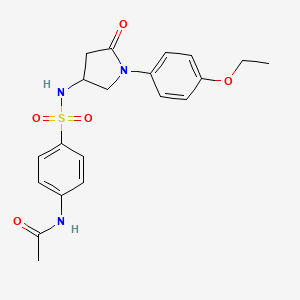

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707128.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2707131.png)
